molecular formula C22H23N5O2S B12374503 1-(4-(4-(8-Oxa-3-azabicyclo[3.2.1]octan-3-yl)thieno[3,2-d]pyrimidin-2-yl)phenyl)-3-cyclopropylurea

1-(4-(4-(8-Oxa-3-azabicyclo[3.2.1]octan-3-yl)thieno[3,2-d]pyrimidin-2-yl)phenyl)-3-cyclopropylurea

Cat. No.: B12374503
M. Wt: 421.5 g/mol
InChI Key: HBZPGFLLAMADHT-UHFFFAOYSA-N
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Description

mTOR inhibitor-17 is a compound that targets the mechanistic target of rapamycin (mTOR) pathway, which is crucial in regulating cell growth, proliferation, metabolism, and survival. This pathway is often dysregulated in various diseases, including cancer, making mTOR inhibitors valuable in therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of mTOR inhibitor-17 typically involves multi-step organic synthesisCommon reagents used in the synthesis include organic solvents, catalysts, and protective groups to ensure the stability of intermediates .

Industrial Production Methods

Industrial production of mTOR inhibitor-17 involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions such as temperature, pressure, and solvent systems to maximize yield and purity. Advanced techniques like continuous flow chemistry and automated synthesis platforms are often employed to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

mTOR inhibitor-17 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions are derivatives of mTOR inhibitor-17 with enhanced inhibitory activity and improved pharmacokinetic properties. These derivatives are often tested for their efficacy in inhibiting the mTOR pathway .

Scientific Research Applications

mTOR inhibitor-17 has a wide range of scientific research applications, including:

Mechanism of Action

mTOR inhibitor-17 exerts its effects by binding to the mTOR complex, specifically targeting the mTORC1 and mTORC2 complexes. This binding inhibits the kinase activity of mTOR, leading to the suppression of downstream signaling pathways involved in cell growth and proliferation. The inhibition of mTOR activity results in reduced protein synthesis, cell cycle arrest, and induction of autophagy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of mTOR inhibitor-17

mTOR inhibitor-17 is unique due to its enhanced specificity and potency compared to other mTOR inhibitors. It has been designed to overcome resistance mechanisms that limit the efficacy of first-generation inhibitors. Additionally, mTOR inhibitor-17 exhibits improved pharmacokinetic properties, making it a promising candidate for clinical development .

Properties

Molecular Formula

C22H23N5O2S

Molecular Weight

421.5 g/mol

IUPAC Name

1-cyclopropyl-3-[4-[4-(8-oxa-3-azabicyclo[3.2.1]octan-3-yl)thieno[3,2-d]pyrimidin-2-yl]phenyl]urea

InChI

InChI=1S/C22H23N5O2S/c28-22(24-15-5-6-15)23-14-3-1-13(2-4-14)20-25-18-9-10-30-19(18)21(26-20)27-11-16-7-8-17(12-27)29-16/h1-4,9-10,15-17H,5-8,11-12H2,(H2,23,24,28)

InChI Key

HBZPGFLLAMADHT-UHFFFAOYSA-N

Canonical SMILES

C1CC1NC(=O)NC2=CC=C(C=C2)C3=NC4=C(C(=N3)N5CC6CCC(C5)O6)SC=C4

Origin of Product

United States

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